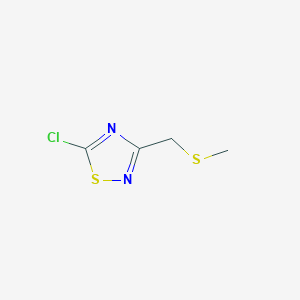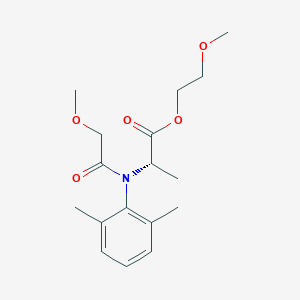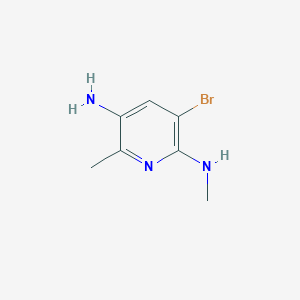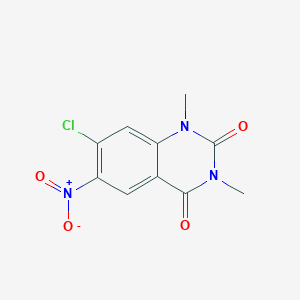
5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring
Méthodes De Préparation
The synthesis of 5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Applications De Recherche Scientifique
5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. In cancer cells, it induces apoptosis by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole can be compared with other thiadiazole derivatives such as:
5-Chloro-1,2,4-thiadiazole: Lacks the methylthio group, making it less reactive in certain substitution reactions.
3-Methyl-1,2,4-thiadiazole:
5-Chloro-3-methyl-1,2,4-thiadiazole: Similar structure but without the methylthio group, leading to different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C4H5ClN2S2 |
|---|---|
Poids moléculaire |
180.7 g/mol |
Nom IUPAC |
5-chloro-3-(methylsulfanylmethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C4H5ClN2S2/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3 |
Clé InChI |
RMTNMQJNDBSWIQ-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=NSC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)

![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)

![2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate](/img/structure/B12848524.png)


![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)




![rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one](/img/structure/B12848559.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12848560.png)
